Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes bromomethyl, hydroxymethyl, and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by esterification and hydroxylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the bromomethyl group can produce various substituted derivatives.
Scientific Research Applications
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The bromomethyl and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxymethyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bromomethyl)benzoate: Lacks the hydroxymethyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
Methyl 5-(hydroxymethyl)-3-(trifluoromethyl)benzoate: Lacks the bromomethyl group, affecting its potential for substitution reactions.
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate: Lacks the hydroxymethyl group, influencing its solubility and hydrogen bonding capabilities.
Uniqueness
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H10BrF3O3 |
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Molecular Weight |
327.09 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H10BrF3O3/c1-18-10(17)7-2-6(5-16)3-9(8(7)4-12)11(13,14)15/h2-3,16H,4-5H2,1H3 |
InChI Key |
RFWXESPGSSDTQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)CO)C(F)(F)F)CBr |
Origin of Product |
United States |
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